Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-chlorophenoxyacetic acid with ethyl chloroformate to form an ester intermediate. This intermediate is then reacted with 2-amino-5-methylthiophene-3-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-(4-CHLOROPHENOXY)CARBANILATE: Another compound with a chlorophenoxy group, used in similar applications.
ETHYL 2-(2-(4-CHLOROPHENOXY)ACETAMIDO)THIAZOL-4-YL)ACETATE: A related compound with a thiazole ring, used in pharmaceutical research.
Uniqueness
ETHYL 2-[2-(4-CHLOROPHENOXY)ACETAMIDO]-5-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C26H25ClN2O7S |
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Molecular Weight |
545.0 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(4-ethoxycarbonylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C26H25ClN2O7S/c1-4-34-25(32)16-6-10-18(11-7-16)28-23(31)22-15(3)21(26(33)35-5-2)24(37-22)29-20(30)14-36-19-12-8-17(27)9-13-19/h6-13H,4-5,14H2,1-3H3,(H,28,31)(H,29,30) |
InChI Key |
NSSDHNPENGHKBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)OCC)C |
Origin of Product |
United States |
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